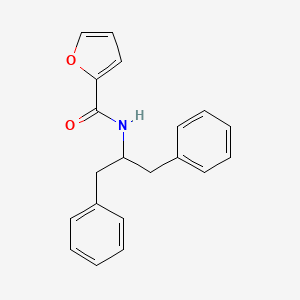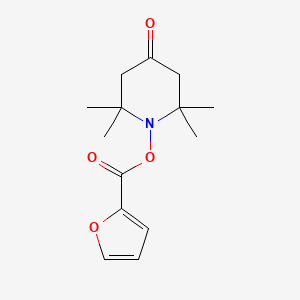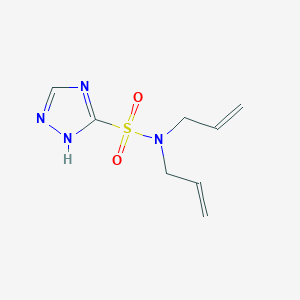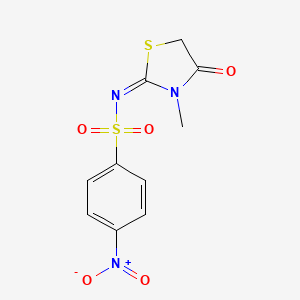![molecular formula C21H13BrCl2N2O3 B5918737 (5Z)-3-(4-bromobenzyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5918737.png)
(5Z)-3-(4-bromobenzyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(4-bromobenzyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of bromobenzyl, dichlorophenyl, and furan groups attached to an imidazolidine-2,4-dione core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-bromobenzyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting urea with glyoxal under acidic conditions.
Introduction of the furan group: The furan group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dichlorophenylfuran and an appropriate acylating agent.
Attachment of the bromobenzyl group: This step involves the reaction of the intermediate compound with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-bromobenzyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
(5Z)-3-(4-bromobenzyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-bromobenzyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
(5Z)-3-(4-bromobenzyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5Z)-3-[(4-bromophenyl)methyl]-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-14-4-1-12(2-5-14)11-26-20(27)18(25-21(26)28)10-15-6-8-19(29-15)13-3-7-16(23)17(24)9-13/h1-10H,11H2,(H,25,28)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRZXJCUXYPGHZ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5918657.png)
![(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5918665.png)
![N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5918672.png)
![(5E)-1-(4-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5918676.png)
![5-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B5918685.png)
![N-[(2-chlorophenyl)methyl]-N'-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B5918692.png)

![N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide](/img/structure/B5918702.png)


![[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-tert-butylbenzoate](/img/structure/B5918720.png)
![[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-iodobenzoate](/img/structure/B5918723.png)

![6-[2-(2-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5918751.png)
